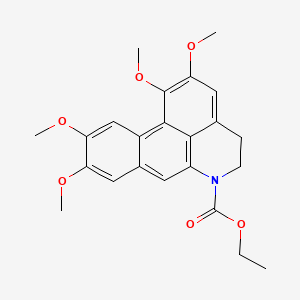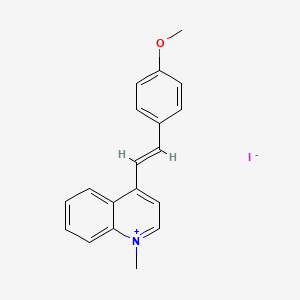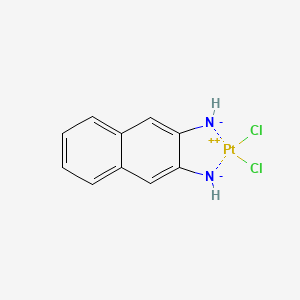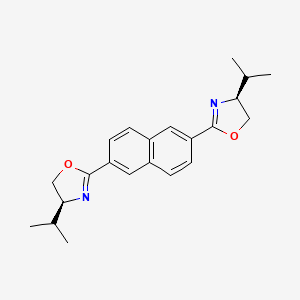
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two oxazoline rings attached to the naphthalene core
Vorbereitungsmethoden
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the Suzuki coupling reaction. This method is widely used for the formation of carbon-carbon bonds between two organic molecules. The reaction involves the coupling of 2,6-dibromonaphthalene with a boronic acid intermediate under the influence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Analyse Chemischer Reaktionen
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In medicinal chemistry, it is investigated for its potential therapeutic applications. Its derivatives are being evaluated for their efficacy in treating various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
2,6-Bis(bromomethyl)naphthalene: This compound has bromine atoms instead of oxazoline rings, making it more reactive in substitution reactions.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains imidazole rings, which confer different chemical and biological properties compared to oxazoline rings.
2,6-Bis(hydroxymethyl)naphthalene: This derivative has hydroxyl groups, making it more hydrophilic and suitable for different types of chemical reactions.
The unique structural features of this compound, particularly the presence of oxazoline rings, distinguish it from these similar compounds and contribute to its specific properties and applications.
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-7-5-16-10-18(8-6-15(16)9-17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
ZDVZPFLYCYFPTE-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=N[C@H](CO4)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)


![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
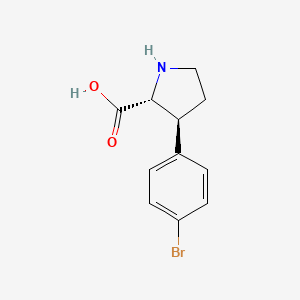
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
